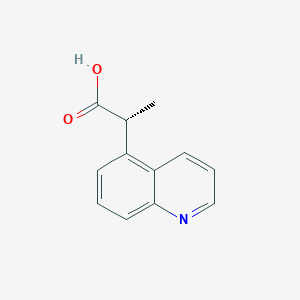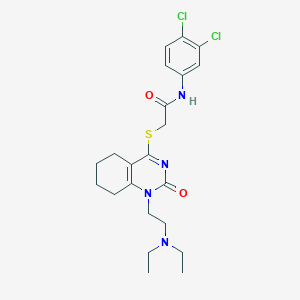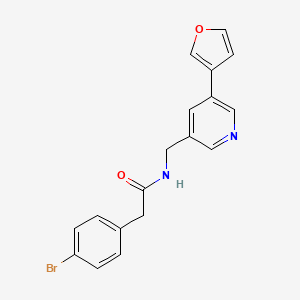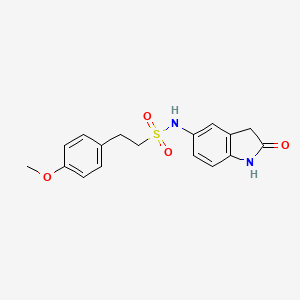![molecular formula C16H26N2 B2998224 2-[4-(Tert-butyl)phenyl]-2-pyrrolidinylethylamine CAS No. 927975-10-8](/img/structure/B2998224.png)
2-[4-(Tert-butyl)phenyl]-2-pyrrolidinylethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Tert-butyl)phenyl]-2-pyrrolidinylethylamine is a useful research compound. Its molecular formula is C16H26N2 and its molecular weight is 246.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Analytical Characterizations
Research on substances based on the 1,2-diarylethylamine template, which includes 2-[4-(Tert-butyl)phenyl]-2-pyrrolidinylethylamine, has explored their potential clinical applications. These substances have been studied for their ability to function as NMDA receptor antagonists, which elicit dissociative effects. The synthesis and comprehensive analytical characterizations of these substances, including various mass spectrometry platforms, chromatography, and spectroscopy analyses, have been reported, highlighting the chemical complexities and potential research avenues associated with these compounds (Dybek et al., 2019).
Photochemical and Thermal Synthesis
Another area of research related to this compound is the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes. These complexes have been characterized through various spectroscopic methods and have shown that ligands can be photochemically replaced, indicating a high stability of the core under irradiation conditions. This type of research provides insights into the stability and reactivity of these complexes, which could have implications for their use in various scientific applications (Bonnet et al., 2003).
Mechanistic Insights in Reactions
The reaction mechanisms involving compounds similar to this compound have been studied to gain insights into their reactivity and potential applications. For example, the non-synchronous reaction between ethyl 1,2,4-triazine-3-carboxylate and an enamine led to an azabicyclo[3.2.1]octane, demonstrating a previously unknown reaction pathway for electron-deficient dienes and electron-rich dienophiles. This research sheds light on the intricate reaction pathways that such compounds can undergo, which could be relevant for their application in synthetic chemistry and material science (MacorJohn et al., 1998).
特性
IUPAC Name |
2-(4-tert-butylphenyl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-16(2,3)14-8-6-13(7-9-14)15(12-17)18-10-4-5-11-18/h6-9,15H,4-5,10-12,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMVLVLADCHRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methylbutyl)-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2998147.png)
![4-[[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2998148.png)
![N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2998149.png)


![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2998154.png)
![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B2998155.png)
![2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2998156.png)
![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B2998158.png)


![4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2998161.png)
